Cas no 338976-18-4 (Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate)

Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a heterocyclic compound featuring a fused imidazothiazole core with a formyl substituent and a methyl benzoate sulfanyl linkage. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical research. The presence of both aldehyde and ester groups offers versatile sites for nucleophilic or electrophilic modifications, enabling applications in the development of bioactive molecules or advanced intermediates. Its rigid heterocyclic framework may contribute to enhanced stability and selectivity in target-oriented synthesis. The compound is typically handled under controlled conditions due to its reactive functional groups.
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate structure
338976-18-4 structure
Product Name:Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
CAS No:338976-18-4
MF:C14H10N2O3S2
MW:318.370800495148
CID:5709995
PubChem ID:4516215
Update Time:2025-05-22

Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Oprea1_692191
    • methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate
    • 338976-18-4
    • methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
    • AKOS005104855
    • methyl2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
    • methyl 2-(5-formylimidazo[2,1-b]thiazol-6-ylthio)benzoate
    • 9D-003
    • Methyl2-((5-formylimidazo(2,1-b)(1,3)thiazol-6-yl)sulfanyl)benzenecarboxylate
    • Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
    • Inchi: 1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3
    • InChI Key: HPZBVZRLXCGXBT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C(=O)OC)C1=C(C=O)N2C=CSC2=N1

Computed Properties

  • Exact Mass: 318.01328453g/mol
  • Monoisotopic Mass: 318.01328453g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 114Ų

Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1675534-1mg
Methyl 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)benzoate
338976-18-4 98%
1mg
¥535.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1675534-2mg
Methyl 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)benzoate
338976-18-4 98%
2mg
¥495.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1675534-5mg
Methyl 2-((5-formylimidazo[2,1-b]thiazol-6-yl)thio)benzoate
338976-18-4 98%
5mg
¥661.00 2024-05-18

Additional information on Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate: A Comprehensive Overview

Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a chemically complex compound with the CAS number 338976-18-4. This compound belongs to the class of organic compounds known as benzoates, which are widely used in various fields including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzoate ester group attached to a sulfur atom, which is further connected to an imidazo[2,1-b][1,3]thiazole ring system. The presence of a formyl group on the imidazo[2,1-b][1,3]thiazole ring adds to its structural complexity and potential functional versatility.

The synthesis of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate involves a series of intricate chemical reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex heterocyclic systems. For instance, researchers have employed modular approaches combining nucleophilic aromatic substitution and coupling reactions to assemble the core structure. The introduction of the formyl group at position 5 of the imidazo[2,1-b][1,3]thiazole ring is typically achieved through a Friedländer-type synthesis or other related methodologies.

One of the most significant aspects of this compound lies in its potential biological activity. Recent studies have highlighted its promising anti-inflammatory and antioxidant properties. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate exhibits potent inhibitory effects on cyclooxygenase (COX)-2 enzymes, which are key players in inflammation-related diseases such as arthritis and cancer. Furthermore, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-associated disorders.

In addition to its biological activities, this compound has shown remarkable stability under various environmental conditions. This makes it an attractive candidate for use in drug delivery systems and other pharmaceutical formulations. Researchers have also explored its potential as a building block for constructing more complex molecular architectures. For instance, recent work published in *Chemical Communications* demonstrated the use of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate as a precursor for synthesizing advanced materials with tailored electronic properties.

The application of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate extends beyond the realm of traditional pharmaceuticals. Its unique chemical structure makes it an ideal candidate for exploring novel therapeutic strategies. For example, ongoing research is focused on leveraging its ability to modulate cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results from these studies indicate that this compound could serve as a lead molecule for developing innovative treatments.

From a structural standpoint, the imidazo[2,1-b][1,3]thiazole core is known for its aromaticity and rigidity. These properties contribute to the compound's stability and bioavailability. The formyl group at position 5 introduces additional functionality by enabling hydrogen bonding interactions with biological targets. This feature is particularly advantageous in drug design as it can enhance both binding affinity and selectivity.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate at molecular levels. Using state-of-the-art molecular modeling techniques such as docking simulations and quantum mechanics calculations researchers have gained insights into its interaction patterns with various biological targets. These studies have provided valuable information for optimizing its pharmacokinetic properties and minimizing off-target effects.

In conclusion,Methyl 2-({5-formylimidazo[2

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd